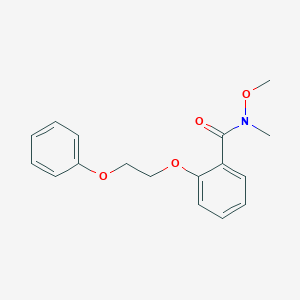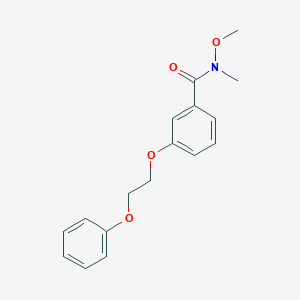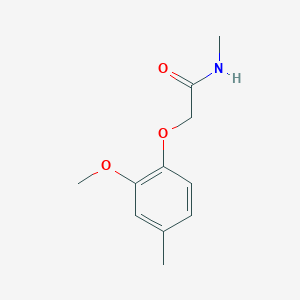
4-(3-Butoxyanilino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Butoxyanilino)-4-oxobutanoic acid, commonly known as BOA, is a synthetic compound that has gained attention in the field of scientific research due to its potential as a biochemical tool. BOA is a derivative of the well-known herbicide, benzoxazinone, and has been found to possess a range of biological activities.
作用機序
The mechanism of action of BOA is not fully understood, but it is believed to involve the binding of BOA to the active site of proteases. This binding prevents the protease from carrying out its normal function, leading to the inhibition of protease activity. BOA has also been found to interact with other enzymes and proteins, suggesting that it may have additional mechanisms of action.
Biochemical and Physiological Effects:
BOA has been found to have a range of biochemical and physiological effects. In addition to its protease inhibition activity, BOA has been shown to have anti-inflammatory and anti-cancer properties. BOA has also been found to affect the metabolism of certain amino acids, suggesting that it may have a role in regulating protein synthesis.
実験室実験の利点と制限
One of the main advantages of using BOA in lab experiments is its specificity for proteases. BOA has been found to selectively inhibit certain proteases, allowing researchers to study the function of these enzymes in a controlled manner. However, BOA has some limitations, including its potential toxicity and its limited solubility in aqueous solutions. These limitations must be taken into account when designing experiments using BOA.
将来の方向性
There are several future directions for research on BOA. One area of interest is the development of BOA analogs with improved properties, such as increased solubility and decreased toxicity. Another direction is the study of the role of BOA in regulating protein synthesis and metabolism. Finally, BOA may have potential as a therapeutic agent for the treatment of diseases such as cancer and inflammation, and further research is needed to explore this potential.
合成法
BOA can be synthesized through a multistep process that involves the reaction of 3-butoxyaniline with ethyl 2-oxo-4-phenylbutanoate in the presence of a base. The resulting product is then subjected to a series of chemical reactions, including hydrolysis and decarboxylation, to yield BOA. The synthesis method is relatively straightforward and has been optimized for large-scale production.
科学的研究の応用
BOA has been extensively studied for its potential as a biochemical tool in various scientific research fields. One of the main applications of BOA is in the study of proteases, which are enzymes that break down proteins. BOA has been found to inhibit the activity of several proteases, including chymotrypsin and trypsin. This inhibition can be used to study the role of proteases in various biological processes, such as inflammation and cancer.
特性
製品名 |
4-(3-Butoxyanilino)-4-oxobutanoic acid |
|---|---|
分子式 |
C14H19NO4 |
分子量 |
265.3 g/mol |
IUPAC名 |
4-(3-butoxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-2-3-9-19-12-6-4-5-11(10-12)15-13(16)7-8-14(17)18/h4-6,10H,2-3,7-9H2,1H3,(H,15,16)(H,17,18) |
InChIキー |
UYFASTJRIRDRSU-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)CCC(=O)O |
正規SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2-methoxyethoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269390.png)


![2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269395.png)

![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B269400.png)
![N-[3-(allyloxy)phenyl]-2-ethoxybenzamide](/img/structure/B269402.png)





![N-{4-[(sec-butylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B269411.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269413.png)